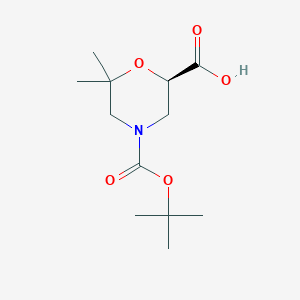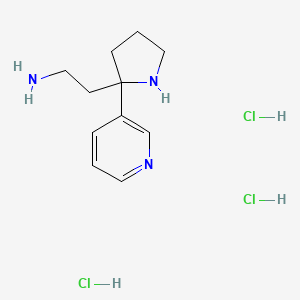
Methyl 4,5-difluoro-2-nitrophenylacetate
Descripción general
Descripción
“Methyl 4,5-difluoro-2-nitrophenylacetate” is a chemical compound with the formula C9H7F2NO4 and a molecular weight of 231.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4,5-difluoro-2-nitrophenylacetate” is represented by the SMILES string: COC(=O)CC1=CC(=C(C=C1N+[O-])F)F . This indicates that the molecule contains a methyl ester group (COC=O), a nitro group (N+[O-]), and two fluorine atoms attached to a phenyl ring.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Methyl 4,5-difluoro-2-nitrophenylacetate serves as a precursor in the synthesis of various organic compounds with potential biological activities. For instance, the synthesis and evaluation of diflunisal hydrazide-hydrazones derived from related compounds show promise in antimicrobial and anticonvulsant activities. These compounds have been tested against a variety of bacteria, fungi, and yeast species, demonstrating specific activities against Staphylococcus epidermis and Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Ş. Küçükgüzel et al., 2003).
Chemical Synthesis and Characterization
Research on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds structurally related to Methyl 4,5-difluoro-2-nitrophenylacetate, has led to advancements in the synthesis and characterization of materials with potential optical and electronic applications. Such studies involve detailed spectroscopic techniques and theoretical analyses to understand the properties and potential applications of these compounds in material science (M. Khalid et al., 2020).
Detection of Toxic Organic Pollutants
The development of novel sensing materials for the detection of nitroaromatic compounds is another area of application. For instance, gold-copper alloy nanoparticles modified electrodes have shown ultrahigh sensitivity for the detection of nitro functional group-containing aromatic compounds, demonstrating the potential of such materials in environmental monitoring and the detection of persistent organic pollutants (Afzal Shah et al., 2017).
Direcciones Futuras
While specific future directions for “Methyl 4,5-difluoro-2-nitrophenylacetate” are not available, research into similar compounds has shown promise in various fields. For instance, furan-based compounds have been identified as a new class of antimycobacterial agents that interfere with iron homeostasis . These compounds have shown activity in mycobacterial models, suggesting potential future directions for related compounds .
Propiedades
IUPAC Name |
methyl 2-(4,5-difluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEAFDFRXCJRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-difluoro-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)



![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)

